2-Cloroquinolina-3-carboxamida

Descripción general

Descripción

2-Chloroquinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 2-position and a carboxamide group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.

Aplicaciones Científicas De Investigación

Synthesis of 2-Chloroquinoline-3-Carboxamide

The synthesis of 2-chloroquinoline-3-carboxamide typically involves several chemical reactions that allow for the introduction of the chloro and carboxamide functional groups onto the quinoline ring. Common methods include:

- Vilsmeier Formylation : This method utilizes phosphorus oxychloride and dimethylformamide to introduce the formyl group, which can then be converted to the carboxamide through hydrolysis or amination reactions.

- Condensation Reactions : Various condensation reactions with amines and carboxylic acids have been explored to synthesize derivatives of 2-chloroquinoline-3-carboxamide.

Biological Activities

2-Chloroquinoline-3-carboxamide exhibits a range of biological activities, making it a valuable compound in drug development.

Antimicrobial Activity

Research has shown that derivatives of 2-chloroquinoline-3-carboxamide possess significant antibacterial and antifungal properties. For instance:

- Antibacterial : Compounds have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Antifungal : Activity against fungi like Aspergillus niger has also been reported, indicating potential for treating fungal infections .

Antiviral Properties

Recent studies have focused on the antiviral potential of 2-chloroquinoline-3-carboxamide derivatives against viruses such as SARS-CoV-2. Specific compounds have been designed to inhibit cysteine proteases (M Pro and PL Pro) essential for viral replication:

- Dual Inhibitors : Certain synthesized derivatives have shown low cytotoxicity while effectively inhibiting viral enzymes at nanomolar concentrations, suggesting their potential as therapeutic agents against COVID-19 and related viral infections .

Anticancer Activity

The quinoline scaffold is well-known for its anticancer properties. Several studies have indicated that 2-chloroquinoline derivatives can inhibit tumor cell growth through various mechanisms, including:

- Inhibition of DNA Gyrase : This mechanism is critical in bacterial DNA replication but also has implications in cancer therapy.

- Targeting Kinases : Some derivatives have been evaluated as inhibitors of protein kinases involved in cancer cell proliferation .

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of 2-chloroquinoline derivatives against multiple bacterial strains. The results indicated that specific modifications to the quinoline structure enhanced antibacterial activity significantly:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 10 µg/mL |

| B | S. aureus | 5 µg/mL |

| C | A. niger | 15 µg/mL |

This table illustrates the structure-activity relationship (SAR) that can be exploited in further drug design .

Case Study: Antiviral Development

In a high-throughput screening study, several novel 2-chloroquinoline-based compounds were identified as dual inhibitors of M Pro and PL Pro from SARS-CoV-2. The most promising candidates showed:

| Compound | IC50 (M Pro) | IC50 (PL Pro) | Cytotoxicity |

|---|---|---|---|

| D | 820 nM | 350 nM | Low |

| E | 500 nM | 400 nM | Negligible |

These findings highlight the potential for developing effective antiviral therapies based on this compound class .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloroquinoline-3-carboxamide is protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

2-Chloroquinoline-3-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . These compounds work by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This suggests that these compounds induce apoptosis, a process of programmed cell death, in cancer cells .

Biochemical Pathways

The biochemical pathways affected by 2-Chloroquinoline-3-carboxamide involve the regulation of apoptosis. The compound down-regulates Bcl-2, an anti-apoptotic protein, and up-regulates BAX and Caspase-3, pro-apoptotic proteins . This leads to the initiation of apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico assessment of ADME properties indicates that all of the potent 2-Chloroquinoline-3-carboxamide compounds are orally bioavailable without blood–brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their bioavailability .

Result of Action

The result of the action of 2-Chloroquinoline-3-carboxamide is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . The compound also shows high selectivity, with a cytotoxic effect (IC 50 >113 μM) highly selective on normal human cells (WI-38) .

Action Environment

Análisis Bioquímico

Biochemical Properties

2-Chloroquinoline-3-carboxamide is known to play a role in biochemical reactions . It has been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that quinoline-carboxamide derivatives may have anti-proliferative activities against certain cell lines . The compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels

Transport and Distribution

It may interact with certain transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinoline-3-carboxamide typically involves the Vilsmeier-Haack reaction, where acetanilides are converted into 2-chloroquinoline-3-carbaldehydes using Vilsmeier’s reagent in phosphoryl chloride solution . The carbaldehyde intermediate is then further reacted to form the carboxamide derivative. Another method involves the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF to afford the respective 2-chloro-3-cyanoquinoline, which can be converted to the carboxamide .

Industrial Production Methods: Industrial production methods for 2-chloroquinoline-3-carboxamide are not extensively documented, but they likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-3-carboxylic acid derivatives and reduction to form quinoline-3-carboxamide derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phenylacetylene, PdCl2, triethylamine, and triphenylphosphine in CH3CN at 80°C under an inert atmosphere.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Reactions: Products include 2-(phenylethynyl)quinoline-3-carbaldehydes.

Oxidation and Reduction Reactions: Products include quinoline-3-carboxylic acid and quinoline-3-carboxamide derivatives.

Comparación Con Compuestos Similares

2-Chloroquinoline-3-carboxamide can be compared with other quinoline derivatives:

2-Chloroquinoline-3-carbaldehyde: Similar in structure but with an aldehyde group instead of a carboxamide.

Quinoline-3-carboxamide: Lacks the chlorine atom at the 2-position, which can affect its reactivity and biological activity.

2-Chloroquinoline-3-cyanoquinoline: Contains a cyano group instead of a carboxamide, leading to different chemical properties and applications.

The unique combination of the chlorine atom and carboxamide group in 2-chloroquinoline-3-carboxamide imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Chloroquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimalarial and anticancer agent. This article compiles recent findings on its biological activity, including synthesis, pharmacological properties, and molecular interactions.

Chemical Structure and Synthesis

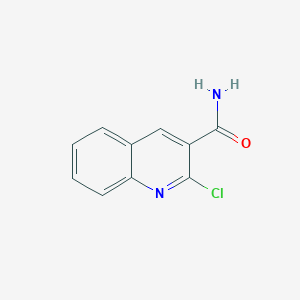

The chemical structure of 2-chloroquinoline-3-carboxamide can be represented as follows:

The synthesis typically involves a series of chemical reactions starting from acetanilides through the Vilsmeier–Haack reaction, leading to various derivatives that enhance biological activity. For instance, twelve novel substituted derivatives were synthesized and characterized using NMR and mass spectrometry techniques .

Antimalarial Activity

Recent studies have demonstrated that derivatives of 2-chloroquinoline-3-carboxamide exhibit significant antimalarial properties against Plasmodium falciparum. The in vitro evaluation showed IC50 values ranging from 0.014 to 5.87 μg/mL, indicating moderate to high activity compared to standard treatments like chloroquine .

Table 1: Antimalarial Activity of 2-Chloroquinoline Derivatives

| Compound | IC50 (μg/mL) | Inhibition (%) |

|---|---|---|

| Compound A | 0.014 | 100% |

| Compound B | 0.046 | 85% |

| Compound C | 1.23 | 50% |

| Chloroquine | 0.49 | 70% |

Anticancer Activity

In addition to its antimalarial properties, 2-chloroquinoline-3-carboxamide has been investigated for its potential as an anticancer agent targeting the Ephrin B4 receptor. Molecular docking studies indicated that the compound and its derivatives had favorable binding affinities and pharmacokinetic profiles, suggesting their viability as therapeutic agents for cancer treatment .

Table 2: Molecular Docking Results for EPHB4 Interaction

| Compound | Binding Energy (kcal/mol) | H-bonds |

|---|---|---|

| Compound D | -9.10 | 4 |

| Compound E | -8.75 | 3 |

| Erdafitinib (Control) | -7.50 | 2 |

The biological activity of 2-chloroquinoline-3-carboxamide is attributed to its ability to inhibit specific enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition may lead to altered pharmacokinetics and enhanced bioavailability of the compound.

Furthermore, the compound has shown promising results in molecular docking studies targeting the SARS-CoV-2 main protease (Mpro), with a binding energy of -8.10 kcal/mol, indicating strong potential for antiviral applications .

Toxicological Considerations

In silico toxicity analyses have raised concerns regarding the mutagenic and carcinogenic potential of 2-chloroquinoline-3-carboxamide derivatives. While they exhibit good intestinal absorption and blood-brain barrier penetration, their safety profiles warrant further investigation through in vitro and in vivo studies .

Propiedades

IUPAC Name |

2-chloroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZAOJPBUNOKGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502348 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-21-3 | |

| Record name | 2-Chloroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.